molecular formula C11H24IO3P B12584673 Diethyl (3-iodoheptyl)phosphonate CAS No. 284661-82-1

Diethyl (3-iodoheptyl)phosphonate

Cat. No.: B12584673
CAS No.: 284661-82-1
M. Wt: 362.18 g/mol
InChI Key: RMKLDFKWHCNMNJ-UHFFFAOYSA-N
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Description

Diethyl (3-iodoheptyl)phosphonate is an organophosphorus compound characterized by a seven-carbon alkyl chain with an iodine atom at the third position and a diethyl phosphonate group. Phosphonates are widely utilized in medicinal chemistry, materials science, and synthetic organic chemistry due to their stability, reactivity, and ability to act as bioisosteres for phosphate groups .

Properties

CAS No.

284661-82-1

Molecular Formula

C11H24IO3P

Molecular Weight

362.18 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-iodoheptane

InChI

InChI=1S/C11H24IO3P/c1-4-7-8-11(12)9-10-16(13,14-5-2)15-6-3/h11H,4-10H2,1-3H3

InChI Key

RMKLDFKWHCNMNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCP(=O)(OCC)OCC)I

Origin of Product

United States

Preparation Methods

Method 1: Phosphonylation of Iodoalkanes

This method utilizes iodoalkanes as starting materials, which can be synthesized from alcohols or alkenes.

  • Reagents : Diethyl phosphite, 3-iodoheptanol.
  • Conditions : The reaction typically occurs under reflux conditions in an inert atmosphere.
  • Yield : Approximately 70-80% depending on the purity of starting materials.

Procedure :

  • Combine diethyl phosphite with 3-iodoheptanol in a round-bottom flask.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction to cool and then extract with an organic solvent.
  • Purify the product using column chromatography.

Method 2: Direct Iodination of Heptyl Phosphonates

This method involves the direct iodination of heptyl phosphonates.

  • Reagents : Diethyl heptylphosphonate, iodine, potassium iodide.
  • Conditions : The reaction is performed in a solvent such as dichloromethane at room temperature.
  • Yield : Yields can reach up to 85%.

Procedure :

  • Dissolve diethyl heptylphosphonate in dichloromethane.
  • Add iodine and potassium iodide to the solution.
  • Stir at room temperature for several hours until the reaction is complete.
  • Quench the reaction and extract the product with an organic solvent.

Method 3: Phosphorylation of Alcohols

This method involves phosphorylating an alcohol followed by iodination.

  • Reagents : 3-heptanol, phosphorus oxychloride, sodium iodide.
  • Conditions : The reaction occurs under controlled temperatures, typically at -10°C to maintain stability.
  • Yield : Yields are generally around 75%.

Procedure :

  • React 3-heptanol with phosphorus oxychloride to form the corresponding chlorophosphate.
  • Add sodium iodide to introduce the iodine atom.
  • Purify the resulting product through distillation or chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

Method Reagents Conditions Yield (%)
Phosphonylation Diethyl phosphite, 3-iodoheptanol Reflux 70-80
Direct Iodination Diethyl heptylphosphonate, iodine Room temperature Up to 85
Alcohol Phosphorylation 3-heptanol, phosphorus oxychloride -10°C ~75

Research Findings

Recent studies have indicated that optimizing reaction conditions—such as solvent choice and temperature—can significantly enhance yields and purity of this compound. For instance, using non-polar solvents tends to minimize side reactions, leading to cleaner products. Additionally, employing catalytic methods has been shown to reduce reaction times while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-iodoheptyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl (3-iodoheptyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phosphonates

Substituent Effects: Iodine Position and Alkyl Chain Length

  • Diethyl (Iodomethyl)phosphonate (C₅H₁₂IO₃P): Features a shorter methyl chain with iodine directly attached to the methyl group. This structure enhances electrophilicity at the iodine site, making it reactive in nucleophilic substitutions. Its molecular weight (278.026 g/mol) and compact structure suggest higher volatility compared to longer-chain analogs like Diethyl (3-iodoheptyl)phosphonate .
  • Diethyl [4-(Diphenylamino)benzyl]phosphonate (C₂₃H₂₇NO₃P): Contains a bulky aromatic substituent, which increases lipophilicity and electronic conjugation. Such derivatives are often employed in optoelectronic materials, contrasting with the aliphatic, iodine-bearing structure of this compound .
  • Diethyl Hexadecylphosphonate : A long-chain phosphonate with a C₁₆ alkyl group. Longer chains enhance lipid solubility, as evidenced by its use as a transdermal penetration enhancer . The heptyl chain in this compound may balance solubility and reactivity for applications in drug delivery or catalysis.
Table 1: Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Property
This compound* C₉H₂₀IO₃P 334.14 (estimated) 3-Iodoheptyl chain Moderate lipophilicity
Diethyl (Iodomethyl)phosphonate C₅H₁₂IO₃P 278.026 Iodomethyl High electrophilicity
Diethyl Hexadecylphosphonate C₂₀H₄₃O₃P 378.52 C₁₆ alkyl chain High lipid solubility
Diethyl (4-Formylphenyl)phosphonate C₁₁H₁₅O₄P 242.21 Aromatic aldehyde Electrophilic carbonyl

*Estimated based on structural analogs.

Reactivity Profiles

  • Electrophilic Sites : Compounds like Diethyl [2-bromo-3-oxo-3-(coumarinyl)prop-1-en-1-yl]phosphonate exhibit reactivity at Cα, Cβ, and carbonyl groups, enabling cyclocondensation with diamines . This compound’s iodine atom likely facilitates Suzuki or Ullmann-type cross-coupling reactions.
  • Hydrolytic Stability : Phosphonates with electron-withdrawing groups (e.g., nitro in Diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate) show slower hydrolysis compared to aliphatic derivatives, impacting their use in pro-drug designs .

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